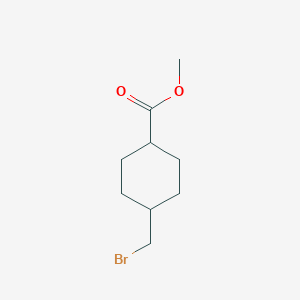
Methyl 4-(bromomethyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(bromomethyl)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 1331776-42-1 . It has a molecular weight of 235.12 and its IUPAC name is methyl 4-(bromomethyl)cyclohexane-1-carboxylate . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(bromomethyl)cyclohexanecarboxylate” is a solid substance . It has a molecular weight of 235.12 g/mol . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Synthesis and Catalysis
- Catalyzed Carbonylation : A study demonstrated that methyl cyclohexanecarboxylate can be obtained in high yields through the carbonylation of cyclohexene in a methanol solution using palladium(II) chloride–triphenylphosphine as the catalyst, exploring variables like palladium concentration, carbon monoxide pressure, and temperature on the rate of carbonylation (H. Yoshida et al., 1976).
Reaction Mechanisms and Kinetics
- Pyrolysis and Combustion : Research on methylcyclohexane pyrolysis and combustion provided insights into combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels, identifying pyrolysis and flame intermediates (Zhandong Wang et al., 2014).
Polymer Science
- Polyester Synthesis : The design, synthesis, and ring-opening polymerization of functional cyclic esters have been explored, including derivatives of e-caprolactone from cyclohexanone derivatives for producing hydrophilic aliphatic polyesters (M. Trollsås et al., 2000).
Organic Synthesis
- Synthesis of Analgesic Compounds : Methyl 1-bromocyclohexane carboxylates have been used to synthesize compounds with analgesic activity, highlighting the importance of this chemical in developing low-toxicity analgesics (Н. Ф. Кириллов et al., 2012).
Medicinal Chemistry
- Anticonvulsant Activity : A study on enaminones derived from cyclohexene derivatives assessed their potential as anticonvulsants, providing insights into the structure-activity correlations for future drug development (K. Scott et al., 1993).
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with several hazard statements including H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective clothing and ensuring good ventilation .
Propriétés
IUPAC Name |
methyl 4-(bromomethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJXDCCSZTVLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)cyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)
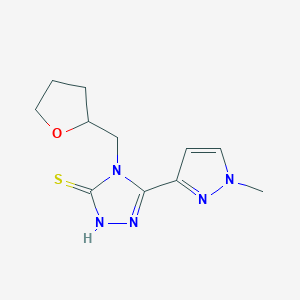
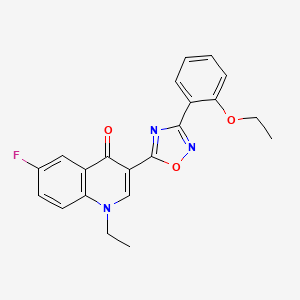
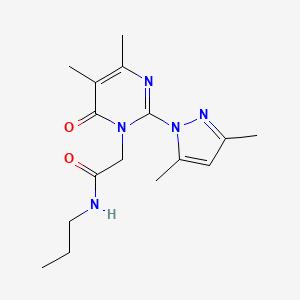
![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)


![N-(2,5-difluorophenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2832759.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2832766.png)
![N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832768.png)
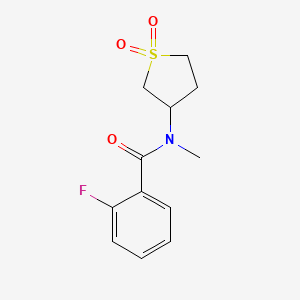

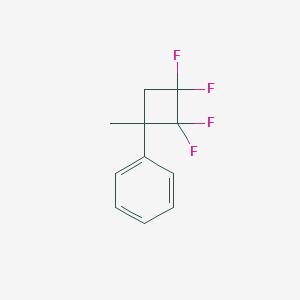
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)